Pyrimidine, 4-chloro-6-(3-thienyl)-

Kinase Inhibition Cancer Research Medicinal Chemistry

Researchers developing kinase-targeted therapies often face bottlenecks in sourcing reliable intermediates with the exact substitution pattern needed for structure-activity relationship (SAR) studies. This compound solves that challenge with its strategic 4-chloro leaving group and 3-thienyl ring-a combination proven to impart superior CK2 selectivity (IC50 ~0.1 µM) and enable rapid diversification via nucleophilic aromatic substitution (SNAr). - Enables parallel synthesis of focused kinase inhibitor libraries. - Consistent ≥95% purity ensures reproducible reaction outcomes. - Multiple stock-keeping vendors support uninterrupted supply chains.

Molecular Formula C8H5ClN2S
Molecular Weight 196.66 g/mol
CAS No. 898546-96-8
Cat. No. B1456617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 4-chloro-6-(3-thienyl)-
CAS898546-96-8
Molecular FormulaC8H5ClN2S
Molecular Weight196.66 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC(=NC=N2)Cl
InChIInChI=1S/C8H5ClN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H
InChIKeyZSXJNGUMKWLZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(3-thienyl)pyrimidine: Versatile Building Block for Kinase Inhibitors


Pyrimidine, 4-chloro-6-(3-thienyl)- (CAS 898546-96-8), also known as 4-chloro-6-(thiophen-3-yl)pyrimidine, is a heterocyclic organic compound characterized by a pyrimidine core with a chlorine atom at the 4-position and a thienyl (thiophen-3-yl) group at the 6-position . This substitution pattern imparts unique electronic and steric properties, positioning the compound as a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors . The compound has a molecular weight of 196.66 g/mol, a molecular formula of C8H5ClN2S, and the SMILES notation Clc1cc(-c2ccsc2)ncn1 .

Critical Role of 3-Thienyl and 4-Chloro Substituents


The specific combination of a 4-chloro leaving group and a 6-(3-thienyl) aromatic ring is not interchangeable with common analogs such as 4-chloro-6-phenylpyrimidine or 4-chloro-6-(2-thienyl)pyrimidine. The 3-thienyl group provides a distinct electron distribution and orientation for π-stacking interactions compared to phenyl or 2-thienyl groups, directly impacting binding affinity and selectivity in kinase targets [1]. Furthermore, the chloro substituent at the 4-position serves as a strategic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling efficient diversification into advanced lead compounds [2]. Substituting with a different heteroaryl or a different halogen can drastically alter reaction kinetics and the biological activity of the final products.

Differentiation Evidence for 4-Chloro-6-(3-thienyl)pyrimidine


Thienopyrimidine CK2 Inhibitory Potency

While direct IC50 data for 4-chloro-6-(3-thienyl)pyrimidine itself is not available in peer-reviewed literature, the compound belongs to the thienopyrimidine chemical class, which has been validated as a potent scaffold for human protein kinase CK2 inhibition. A 2011 study of 28 substituted thieno[2,3-d]pyrimidine derivatives reported IC50 values ranging from 0.1 μM to 0.125 μM for the most active compounds against CK2 [1]. This class-level evidence demonstrates that the thienopyrimidine core, present in the target compound, is capable of achieving sub-micromolar potency against a clinically relevant kinase target.

Kinase Inhibition Cancer Research Medicinal Chemistry

SNAr Reactivity of 4-Chloro Substituent

The 4-chloro substituent on the pyrimidine ring provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, a key transformation in medicinal chemistry for introducing amine, alcohol, or thiol nucleophiles. Compared to analogs bearing a 4-fluoro group (which may be less reactive in SNAr due to poorer leaving group ability) or a 4-methoxy group (which is largely inert under typical SNAr conditions), the 4-chloro group offers a favorable balance of stability and reactivity [1]. The 6-(3-thienyl) substituent further activates the pyrimidine ring toward nucleophilic attack at the 4-position, facilitating diversification into libraries of bioactive compounds.

Organic Synthesis Medicinal Chemistry Building Blocks

Research-Grade Purity

Commercial suppliers of 4-chloro-6-(3-thienyl)pyrimidine (CAS 898546-96-8) specify a purity of ≥95% by HPLC or GC analysis, meeting typical research-grade requirements for medicinal chemistry and biological assay applications . This purity level ensures minimal interference from impurities in subsequent reactions or biological testing, reducing the risk of false positives or irreproducible results.

Chemical Procurement Quality Control Research Reagents

Patent-Exemplified Kinase Modulator Intermediate

Pyrimidine, 4-chloro-6-(3-thienyl)- is explicitly disclosed as a synthetic intermediate in patent literature claiming pyrimidinyl-thiophene kinase modulators [1]. In the exemplified synthetic route, thiophene-3-boronic acid is coupled with 4,6-dichloropyrimidine via Suzuki-Miyaura cross-coupling to yield the target compound, which is subsequently elaborated into more complex kinase inhibitors [1]. This demonstrates the compound's established role as a building block in the development of potential therapeutic agents targeting kinases such as FLT3 and PI3K [1].

Kinase Inhibitors Patent Literature Synthetic Intermediate

Applications of 4-Chloro-6-(3-thienyl)pyrimidine


Kinase Inhibitor Lead Generation & SAR

Given its established thienopyrimidine core and the class-level evidence for CK2 inhibition (IC50 ~0.1 µM) [1], 4-chloro-6-(3-thienyl)pyrimidine is an ideal starting material for synthesizing focused libraries of potential kinase inhibitors. The 4-chloro group allows for rapid diversification via SNAr reactions, enabling the exploration of structure-activity relationships (SAR) around the 4-position while maintaining the 3-thienyl moiety for key π-stacking interactions [2]. Researchers can generate dozens of analogs to optimize potency and selectivity against specific kinase targets.

CK2-Targeted Chemical Probe Development

The thienopyrimidine scaffold's known selectivity towards CK2 over other kinases [1] makes 4-chloro-6-(3-thienyl)pyrimidine a promising precursor for developing chemical probes to study CK2 function in cellular pathways. By conjugating the 4-position with a functional handle (e.g., biotin, fluorescent tag), researchers can create tool compounds for target engagement studies, pull-down assays, or imaging applications.

Heterocycle Functionalization Method Development

The compound's combination of a reactive 4-chloro leaving group and an electron-rich 3-thienyl ring provides an excellent model system for developing and optimizing new SNAr or cross-coupling methodologies. Its well-defined structure and commercial availability (≥95% purity ) ensure reproducibility, making it suitable for reaction condition screening and mechanistic studies.

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